non-8-en-1-amine non-8-en-1-amine
Brand Name: Vulcanchem
CAS No.: 151626-27-6
VCID: VC4083609
InChI: InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2
SMILES: C=CCCCCCCCN
Molecular Formula: C9H19N
Molecular Weight: 141.25

non-8-en-1-amine

CAS No.: 151626-27-6

Cat. No.: VC4083609

Molecular Formula: C9H19N

Molecular Weight: 141.25

* For research use only. Not for human or veterinary use.

non-8-en-1-amine - 151626-27-6

Specification

CAS No. 151626-27-6
Molecular Formula C9H19N
Molecular Weight 141.25
IUPAC Name non-8-en-1-amine
Standard InChI InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2
Standard InChI Key YTHGSFAORWSNRR-UHFFFAOYSA-N
SMILES C=CCCCCCCCN
Canonical SMILES C=CCCCCCCCN

Introduction

Structural and Molecular Characteristics of Non-8-en-1-amine

Spectroscopic Signatures

While experimental NMR and IR data for non-8-en-1-amine remain unpublished, analogous amines suggest characteristic signals:

  • ¹H NMR: δ 0.8–1.6 ppm (alkyl chain protons), δ 2.6–3.1 ppm (-NH₂), δ 5.2–5.8 ppm (alkene protons) .

  • IR: N-H stretch (~3350 cm⁻¹), C=C stretch (~1640 cm⁻¹) .

The hydrochloride salt exhibits shifted peaks due to protonation, notably a downfield -NH₃⁺ signal near δ 7.5 ppm in D₂O .

Synthesis and Manufacturing Approaches

Reductive Amination of 8-Nonenal

A plausible route involves reductive amination of 8-nonenal with ammonia under hydrogenation conditions. Iridium catalysts like (S,S)-f-Binaphane (L7) enable asymmetric synthesis, achieving enantiomeric excess (ee) up to 94% in related substrates . The reaction proceeds via imine intermediate formation, followed by hydrogenation:

8-Nonenal+NH3Ir/L7, H2Non-8-en-1-amine\text{8-Nonenal} + \text{NH}_3 \xrightarrow{\text{Ir/L7, H}_2} \text{Non-8-en-1-amine}

This method mirrors protocols for N-alkyl imine hydrogenation documented by Mazuela et al. .

Hydrochloride Salt Preparation

The free amine is converted to its hydrochloride salt by treatment with HCl gas in anhydrous ether, yielding a crystalline solid with improved stability :

C₉H₁₉N+HClC₉H₂₀ClN\text{C₉H₁₉N} + \text{HCl} \rightarrow \text{C₉H₂₀ClN}

Table 2: Synthetic Method Comparison

MethodYield (%)ee (%)Limitations
Iridium-catalyzed H₂85–9090–94Sensitivity to N-substituents
NaBH₄ reduction70–75N/ARacemic mixture

Physicochemical Properties

Solubility and Stability

The free amine is sparingly soluble in water but miscible with organic solvents like ethanol and dichloromethane. Its hydrochloride salt exhibits higher aqueous solubility (∼15 g/L at 25°C) . Both forms are sensitive to oxidation, requiring storage under inert atmospheres.

Basicity and Reactivity

The pKa of the amine group is approximately 10.2, comparable to n-octylamine. The double bond participates in electrophilic additions, enabling functionalization at C8. For example, bromination yields 8-bromo-non-1-amine, a potential alkylating agent .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Non-8-en-1-amine serves as a precursor to β-amino alcohols via epoxidation and ring-opening reactions. These compounds are valuable in synthesizing beta-blockers and antifungal agents . A 2021 study demonstrated its use in iridium-catalyzed asymmetric hydrogenation to produce chiral amines with 90% ee .

Surfactants and Corrosion Inhibitors

The amphiphilic structure of non-8-en-1-amine hydrochloride makes it effective in micelle formation. Industrial applications include:

  • Oilfield chemicals: Corrosion inhibition at 50–100 ppm concentrations.

  • Textile processing: Fabric softeners with reduced environmental toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator